2-Amino-3-bromo-5-chlorophenol
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Overview
Description
2-Amino-3-bromo-5-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the phenolic ring is substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-chlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol derivatives. For instance, starting with 3-bromo-5-chlorophenol, the amino group can be introduced via nitration followed by reduction. The nitration step typically involves treating the compound with nitric acid and sulfuric acid, followed by reduction using reagents like iron and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as hydrolysis in an acid medium to prepare the desired compound . The industrial methods focus on cost-effectiveness, scalability, and ease of purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron and hydrochloric acid are frequently used for reducing nitro groups to amino groups.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated phenols.
Scientific Research Applications
2-Amino-3-bromo-5-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-chlorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-chlorophenol
- 2-Amino-4-bromo-6-chlorophenol
- 2-Amino-3-bromo-4-chlorophenol
Uniqueness
2-Amino-3-bromo-5-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating (amino) and electron-withdrawing (bromo and chloro) groups on the phenolic ring influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-amino-3-bromo-5-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKKOGQYGZQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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